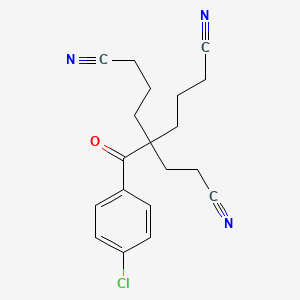
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile is a synthetic organic compound that features a chlorobenzoyl group and a cyanoethyl group attached to a nonanedinitrile backbone. This compound may be of interest in various fields of chemistry and materials science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Alkylation Reaction: The 4-chlorobenzoyl chloride is then reacted with a suitable alkylating agent, such as 2-cyanoethyl bromide, in the presence of a base like triethylamine to form the intermediate.
Nitrile Formation: The intermediate is further reacted with malononitrile under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group or the chlorobenzoyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with functional groups like amines or thiols.
Applications De Recherche Scientifique
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals, polymers, or materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)octanedinitrile: Similar structure with a shorter carbon chain.
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)decanedinitrile: Similar structure with a longer carbon chain.
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)hexanedinitrile: Similar structure with an even shorter carbon chain.
Uniqueness
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile is unique due to its specific combination of functional groups and carbon chain length, which may impart distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
5398-33-4 |
|---|---|
Formule moléculaire |
C19H20ClN3O |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
5-(4-chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile |
InChI |
InChI=1S/C19H20ClN3O/c20-17-8-6-16(7-9-17)18(24)19(12-5-15-23,10-1-3-13-21)11-2-4-14-22/h6-9H,1-5,10-12H2 |
Clé InChI |
AHIFSHNULBJNBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(CCCC#N)(CCCC#N)CCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


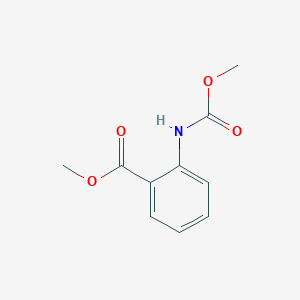
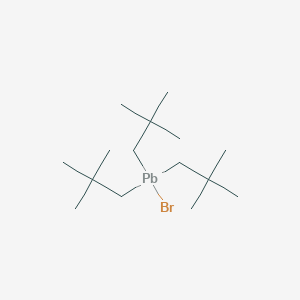
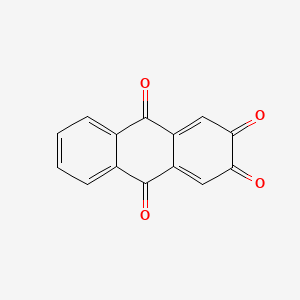

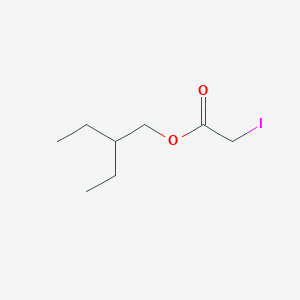
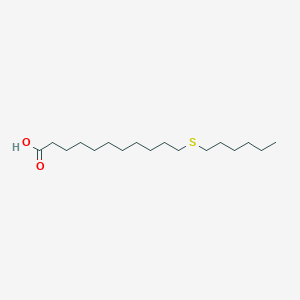

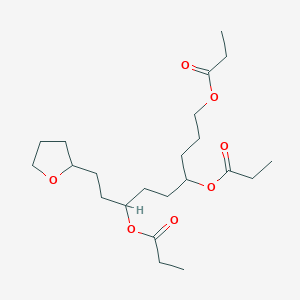

![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
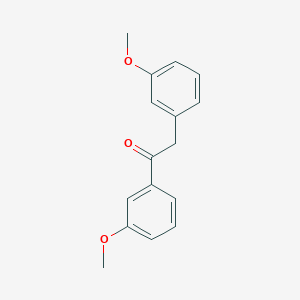
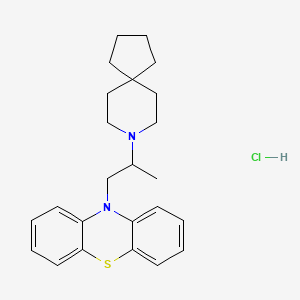
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)

